

REV 5901: A Technical Guide to its Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	REV 5901	
Cat. No.:	B1663037	Get Quote

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Abstract

REV 5901, also known as α-pentyl-3-(2-quinolinylmethoxy)-benzenemethanol, is a potent and orally active dual-action antagonist of the cysteinyl-leukotriene receptor and an inhibitor of the 5-lipoxygenase enzyme. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **REV 5901**, with a focus on its mechanism of action, in vitro and in vivo effects, and available safety data. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental methodologies for key cited experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development.

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1), leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.



REV 5901 emerged as a significant investigational compound due to its dual mechanism of action, targeting both the synthesis of leukotrienes by inhibiting 5-lipoxygenase and their downstream effects by blocking the CysLT1 receptor. This dual antagonism was hypothesized to offer superior therapeutic efficacy in leukotriene-mediated diseases.

Pharmacology Mechanism of Action

REV 5901 exhibits a dual mechanism of action:

- Competitive Cysteinyl-Leukotriene Receptor Antagonism: REV 5901 acts as a competitive antagonist at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and subsequent downstream signaling.
- 5-Lipoxygenase Inhibition: REV 5901 directly inhibits the activity of the 5-lipoxygenase enzyme, thereby blocking the initial step in the biosynthesis of all leukotrienes from arachidonic acid.

This dual activity is a key feature of **REV 5901**, distinguishing it from other leukotriene-modifying agents that typically target either the receptor or the enzyme, but not both.



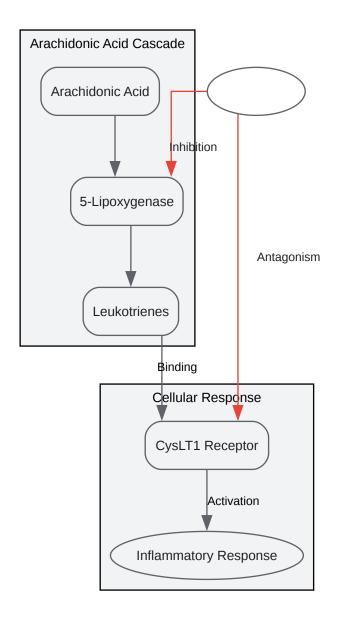


Figure 1: Dual mechanism of action of REV 5901.

In Vitro Pharmacology

A summary of the in vitro pharmacological data for **REV 5901** is presented in the tables below.

Table 1: Leukotriene Receptor Antagonist Activity of REV 5901



Parameter	Value	Species/Tissue	Assay	Reference
Ki	0.7 μΜ	Guinea Pig Lung Membranes	[3H]-LTD4 Binding Assay	[1]
Kb	~3 μM	Guinea Pig Parenchymal Strips	LTC4, LTD4, LTE4-induced contractions	[1]

Table 2: 5-Lipoxygenase Inhibitory Activity of REV 5901

Parameter	Value	Species/Tissue /Cell Line	Assay	Reference
IC50	~2.5 μM	Canine Neutrophils	A23187-induced LTB4 generation	[2]
IC50	9.6 ± 2.9 μM	Guinea Pig Lung	Antigen-induced iLTD4 release	[3]
IC50	13.5 ± 2.2 μM	Guinea Pig Lung	Antigen-induced iLTB4 release	[3]
IC50	11.7 ± 2.2 μM	Human Lung	Calcium ionophore- induced peptide leukotriene release	[3]
IC50	10.0 ± 1.1 μM	Human Lung	Calcium ionophore- induced iLTB4 release	[3]

Table 3: Anti-proliferative and Cytotoxic Effects of REV 5901



Cell Line	Effect	IC50	Reference
CT26CL25 (colon carcinoma)	Inhibition of cell viability (24h)	30 μΜ	[4]
Capan-2 (pancreatic cancer)	Anti-proliferative	>50 μM	[1]
Capan-2 (pancreatic cancer)	Cytotoxic	-	[1]
Panc-1 (pancreatic cancer)	Suppression of viability	-	[1]
U937 (histiocytic lymphoma)	Suppression of viability	-	[1]

In Vivo Pharmacology

REV 5901 has demonstrated efficacy in various animal models, highlighting its potential as an orally active anti-inflammatory and anti-allergic agent.

Table 4: In Vivo Efficacy of REV 5901



Animal Model	Effect	Dosage	Route	Reference
Guinea Pig	Inhibition of LTD4-induced bronchoconstricti on	10-30 mg/kg	i.v.	[2]
Guinea Pig	Inhibition of LTD4-induced wheal response	-	p.o.	[1]
Guinea Pig	Attenuation of Paf-induced airway hyperresponsive ness to histamine	10 mg/kg	i.v.	[2]
Guinea Pig	Abolishment of Paf-induced airway hyperresponsive ness to histamine	30 mg/kg	i.v.	[2]
Anesthetized Dog	Reduction of myocardial infarct size	10 + 2 mg/kg	i.v.	[2]

Toxicology

Comprehensive toxicological data for **REV 5901** is limited in the publicly available literature. The available information primarily focuses on its cytotoxic effects in cancer cell lines and a single acute toxicity study on a structural analog.

One study noted that **REV 5901** was excluded from certain experiments due to its high cytotoxicity in cell culture.[5]



An acute toxicity study was conducted on a carborane-based analog of REV-5901 in Balb/c mice. A single intraperitoneal dose of 300 mg/kg did not result in any mortality.[6] However, this data is on an analog and not **REV 5901** itself.

No dedicated acute, chronic, genetic, or carcinogenicity studies on **REV 5901** were identified in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies involving **REV 5901** are not extensively published. The following sections provide a generalized methodology for the key assays based on the available literature and standard laboratory practices.

[3H]-Leukotriene D4 Binding Assay

This assay is used to determine the binding affinity of a compound to the leukotriene receptor.



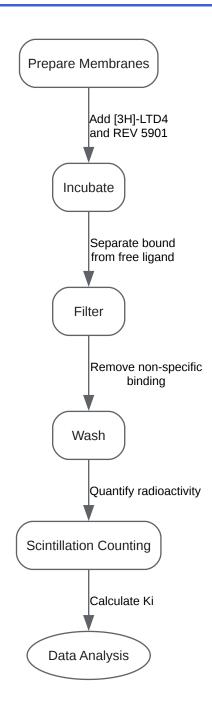


Figure 2: Workflow for [3H]-LTD4 Binding Assay.

Protocol:

 Membrane Preparation: Guinea pig lung tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.



- Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-LTD4
 and varying concentrations of REV 5901 in the assay buffer. Non-specific binding is
 determined in the presence of a high concentration of unlabeled LTD4.
- Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of **REV 5901** is determined by analyzing the competition binding data using appropriate software.

5-Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.



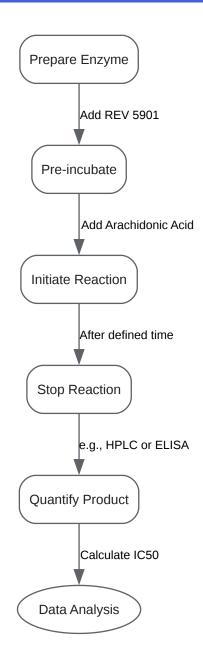


Figure 3: Workflow for 5-Lipoxygenase Inhibition Assay.

Protocol:

- Enzyme Preparation: A source of 5-lipoxygenase is prepared, which can be a purified enzyme, a cell lysate (e.g., from neutrophils), or a tissue homogenate.
- Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of REV
 5901 in a suitable buffer.



- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
- Reaction Termination: After a specific incubation period, the reaction is terminated, for example, by the addition of an organic solvent or by changing the pH.
- Product Quantification: The amount of leukotriene produced (e.g., LTB4) is quantified using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The percentage of inhibition at each concentration of REV 5901 is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Guinea Pig Bronchoconstriction Model

This in vivo model is used to assess the ability of a compound to inhibit bronchoconstriction induced by a spasmogen like LTD4.



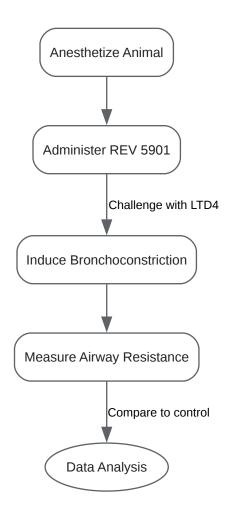


Figure 4: Workflow for Guinea Pig Bronchoconstriction Model.

Protocol:

- Animal Preparation: Guinea pigs are anesthetized and instrumented for the measurement of airway resistance and lung compliance.
- Drug Administration: **REV 5901** or a vehicle control is administered to the animals, typically via the intravenous or oral route.
- Bronchoconstriction Induction: After a predetermined time for drug absorption and distribution, bronchoconstriction is induced by the administration of an agonist such as LTD4.
- Measurement of Airway Parameters: Changes in airway resistance and dynamic lung compliance are continuously monitored and recorded.



Data Analysis: The inhibitory effect of REV 5901 is determined by comparing the magnitude
of the bronchoconstrictor response in the drug-treated group to that in the vehicle-treated
control group.

Conclusion

REV 5901 is a well-characterized pharmacological tool with a unique dual mechanism of action as both a cysteinyl-leukotriene receptor antagonist and a 5-lipoxygenase inhibitor. The available in vitro and in vivo data demonstrate its potential as an anti-inflammatory and anti-allergic agent. However, a significant gap exists in the public domain regarding its comprehensive toxicological profile. Further research would be necessary to fully elucidate the safety and therapeutic potential of this compound. This technical guide provides a consolidated resource of the current knowledge on **REV 5901** for the scientific community.

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